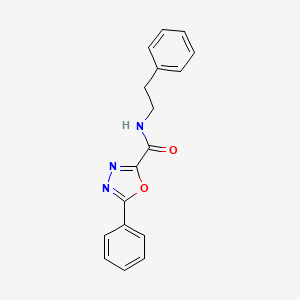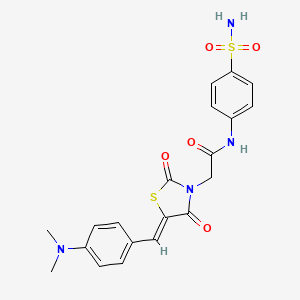![molecular formula C12H16N4O2 B2760597 [4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]methyl cyanide CAS No. 1341000-49-4](/img/structure/B2760597.png)
[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]methyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as triazole-pyrimidine hybrids, involves designing, synthesizing, and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as triazole-pyrimidine hybrids, have been studied extensively. These compounds have shown promising neuroprotective and anti-inflammatory properties .Applications De Recherche Scientifique
Analytical Methods in Chemistry
One study reviews the analytical methods used in determining antioxidant activity, highlighting the importance of understanding chemical interactions and reactions in various fields, including food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021). This paper emphasizes the critical presentation of tests like ORAC, HORAC, TRAP, and TOSC for determining the antioxidant capacity of complex samples, which could be relevant for studying the antioxidative potential of specific chemical compounds.
Cyanides and Their Toxicity
Another relevant study discusses cyanides and their toxicity, providing a comprehensive literature review on the potent and rapidly-acting asphyxiant properties of cyanide, its implications for health, and its environmental presence (J. O. Egekeze & F. W. Oehme, 1980). This paper could provide a background understanding of the toxicity aspects related to cyanide compounds, which might be pertinent when considering safety measures and toxicological profiles for the handling and application of "[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]methyl cyanide".
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
The chemical and pharmacological properties of morpholine, a component of the compound , are reviewed, highlighting its presence in various pharmacologically active organic compounds. This review details the broad spectrum of pharmacological profiles of morpholine derivatives, suggesting potential research avenues and applications for related compounds (M. Asif & M. Imran, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-10-9-11(17)16(4-3-13)12(14-10)15-5-7-18-8-6-15/h9H,2,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJHESMZYCTHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)
![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)
![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B2760517.png)



![5-Ethoxy-2-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B2760523.png)

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2760530.png)

![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone](/img/structure/B2760532.png)

![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)
